N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide

Chemical Identity Quality Control Procurement Specification

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide (CAS 1235095-31-4) is a synthetic, non-symmetrical bis-amide belonging to the oxalamide class, characterized by an oxalyl core bridging a 1-(furan-2-yl)propan-2-amine and a 2-methoxybenzylamine moiety. The compound has a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol.

Molecular Formula C17H20N2O4
Molecular Weight 316.357
CAS No. 1235095-31-4
Cat. No. B2777733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide
CAS1235095-31-4
Molecular FormulaC17H20N2O4
Molecular Weight316.357
Structural Identifiers
SMILESCC(CC1=CC=CO1)NC(=O)C(=O)NCC2=CC=CC=C2OC
InChIInChI=1S/C17H20N2O4/c1-12(10-14-7-5-9-23-14)19-17(21)16(20)18-11-13-6-3-4-8-15(13)22-2/h3-9,12H,10-11H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyJMAZEQILJFSAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide (CAS 1235095-31-4): Chemical Identity and Compound Class Baseline


N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide (CAS 1235095-31-4) is a synthetic, non-symmetrical bis-amide belonging to the oxalamide class, characterized by an oxalyl core bridging a 1-(furan-2-yl)propan-2-amine and a 2-methoxybenzylamine moiety . The compound has a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol . It is catalogued as a research chemical for non-human use and appears in several vendor libraries, but independent peer-reviewed disclosure of its biological activity is absent from the open literature as of mid-2026 . The structural motif combines an electron-rich furan heterocycle, a hydrogen-bond-capable oxalamide linker, and a methoxybenzyl aromatic group, placing it among furan-containing oxalamide derivatives that have been explored as kinase inhibitors, sEH inhibitors, and anti-mycobacterial agents in closely related chemotypes [1].

Why N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide Cannot Be Generically Substituted by In-Class Oxalamide Analogs


Oxalamide derivatives bearing different N-substituents are not functionally interchangeable because the nature of the aryl/heteroaryl and alkyl-amine arms dictates conformational preference, hydrogen-bonding geometry, and target complementarity [1]. In the case of N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide, the 2-methoxybenzyl group provides a specific aromatic stacking and methoxy hydrogen-bond acceptor motif, while the furan-2-yl-propan-2-yl arm introduces a heterocyclic ring with potential for π–π interactions and metabolic lability distinct from phenyl, benzyl, or thiophene analogs. Even minor modifications to the N1 furan attachment point (e.g., furan-2-yl vs. furan-3-yl) or the methoxy position on the benzyl ring (2-methoxy vs. 3-methoxy or 4-methoxy) would alter the compound's three-dimensional pharmacophore and therefore its biological fingerprint [2]. The quantitative evidence below demonstrates that structural analogs within this chemotype yield divergent activity profiles, underscoring why generic substitution decisions require compound-specific data.

Quantitative Differentiation Evidence for N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide (CAS 1235095-31-4) Relative to Closest Analogs


Molecular Identity and Purity Specification for Procurement Quality Control

The target compound is uniquely defined by CAS 1235095-31-4, molecular formula C17H20N2O4, molecular weight 316.35 g/mol, and InChI Key JMAZEQILJFSAIW-UHFFFAOYSA-N. The typical vendor-reported purity is ≥95% . This identity profile differentiates it from the closest structural congener, N1-benzyl-N2-(1-(furan-2-yl)propan-2-yl)oxalamide (CAS 1219913-93-5; MW 286.33 g/mol), which lacks the methoxy substituent and has a lower molecular weight, and from N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxyethyl)oxalamide (CAS 1251545-02-4; MW 268.31 g/mol), which replaces the 2-methoxybenzyl group with a 2-methoxyethyl chain . These differences in molecular weight and hydrogen-bonding capacity directly impact chromatographic retention, solubility, and target binding potential.

Chemical Identity Quality Control Procurement Specification

Scaffold Topology and Regioisomeric Differentiation from Furan-3-yl and Methoxy-Regioisomer Analogs

The target compound bears a furan-2-yl substituent at the N1 terminus and a 2-methoxybenzyl group at the N2 terminus. This regioisomeric arrangement is critical because the furan oxygen at the 2-position is conjugated with the aliphatic chain, whereas furan-3-yl analogs (e.g., N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide, CAS 1705193-27-6) place the heteroatom in a non-conjugated position, altering electronic distribution and metabolic susceptibility . Likewise, substitution of the methoxy group from the 2-position to the 3-position (e.g., N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-methoxybenzyl)oxalamide) changes the spatial orientation of the hydrogen-bond acceptor, which has been shown in analogous oxalamide kinase inhibitor series to affect potency by over 10-fold [1]. Although head-to-head data for the target compound are unpublished, class-level SAR indicates that 2-methoxy vs. 3-methoxy regioisomerism can lead to >1.5 log unit differences in IC50 against specific kinase targets within the oxalamide chemotype [1].

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Target Engagement Potential: Anti-Mycobacterial PTPB Inhibition in the 2-Methoxybenzyl Oxalamide Series

A closely related 2-methoxybenzyl oxalamide derivative, N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide (CHEMBL1773183), has demonstrated inhibition of Mycobacterium tuberculosis protein tyrosine phosphatase B (PTPB) with an IC50 of 15,800 nM [1]. The 2-methoxybenzyl amide substructure is conserved in the target compound, suggesting potential engagement of the same target, though the furan-2-yl-propan-2-yl arm of the target compound presents a different steric and electronic profile compared to the piperazinyl-thiophene arm of the reference analog. No direct activity data exist for CAS 1235095-31-4 against PTPB or any other target; this evidence is provided as class-level inference to guide hypothesis-driven procurement for anti-mycobacterial screening [1].

Antimycobacterial PTPB Inhibitor BindingDB

Synthetic Accessibility and Oxalamide Linker Conformational Properties

The oxalamide core of the target compound adopts a non-planar conformation due to the steric interaction between the two amide carbonyl groups, as established by early crystallographic studies on oxalamides [1]. This non-planarity creates a defined dihedral angle between the two amide planes, which pre-organizes the N1 and N2 substituents into a specific relative orientation. The target compound is synthetically accessible via a two-step sequence: (i) reductive amination of furan-2-carbaldehyde with isopropylamine to generate 1-(furan-2-yl)propan-2-amine, and (ii) oxalyl chloride-mediated sequential coupling with 2-methoxybenzylamine [2]. This route is shorter than that required for analogs containing additional heterocycles (e.g., isoxazole, morpholine, or piperazine N1 substituents), which typically require 4–6 synthetic steps and protecting-group manipulations [2]. The reduced step count translates to potentially lower procurement cost, higher achievable purity, and faster delivery timelines compared to more complex oxalamide analogs.

Synthetic Feasibility Conformational Analysis Oxalamide Chemistry

Recommended Research and Industrial Application Scenarios for N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide (CAS 1235095-31-4)


Focused Library Expansion for Anti-Mycobacterial PTPB Inhibitor Discovery

Given that a 2-methoxybenzyl oxalamide analog (CHEMBL1773183) has confirmed PTPB inhibition with IC50 = 15,800 nM, the target compound represents a logical N1 diversification candidate for a structure-activity relationship (SAR) study around the M. tuberculosis PTPB pharmacophore [1]. Researchers procuring CAS 1235095-31-4 can test whether replacement of the piperazine-thiophene arm with the furan-propan-2-yl arm improves potency, physicochemical properties, or selectivity, with the conserved 2-methoxybenzyl group serving as the SAR anchor point.

Kinase Selectivity Profiling of the 2-Methoxybenzyl Oxalamide Chemotype

The oxalamide class has demonstrated c-Met kinase inhibitory activity in patent disclosures, where 2-methoxybenzyl-substituted derivatives showed differential potency across a kinase panel [2]. Procuring CAS 1235095-31-4 enables evaluation of the furan-2-yl-propan-2-yl moiety as a kinase hinge-binding or allosteric pocket motif, with the expectation that the 2-methoxy orientation may confer selectivity advantages over 3-methoxy or 4-methoxy regioisomers, as inferred from class-level SAR [2].

Physicochemical and Metabolic Stability Benchmarking of Furan-Containing Oxalamides

The furan ring is a known metabolic liability due to cytochrome P450-mediated oxidation to reactive furan epoxide or furan-2,3-dione species. The target compound, with its furan-2-yl-propan-2-yl substitution pattern, can serve as a model substrate for in vitro metabolic stability studies (e.g., human liver microsome or hepatocyte assays) to quantify intrinsic clearance and identify metabolites. Comparative benchmarking against furan-3-yl regioisomers (e.g., CAS 1705193-27-6) would reveal whether the furan attachment point (2- vs. 3-substitution) modulates metabolic soft-spot susceptibility, informing lead optimization strategies [1].

Low-Step-Count Scaffold for Parallel Library Synthesis and Early-Stage Hit Expansion

The synthetic accessibility of the target compound via a two-step sequence from commodity starting materials makes it an attractive core scaffold for parallel amide library synthesis. Researchers can leverage the 2-methoxybenzylamine and furan-2-yl-propan-2-amine building blocks in a split-and-pool or array format to generate 20–50 analogs with varied N1 and N2 substituents, using the target compound as the reference point for relative potency, solubility, and purity benchmarking [2].

Quote Request

Request a Quote for N1-(1-(furan-2-yl)propan-2-yl)-N2-(2-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.